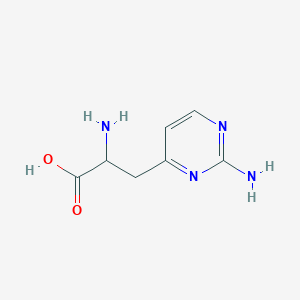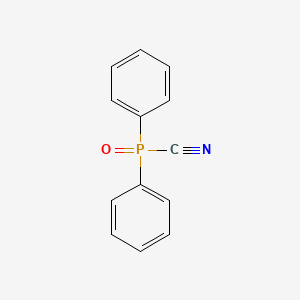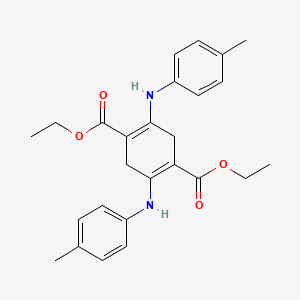
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate is an organic compound belonging to the class of dihydroterephthalates It is characterized by the presence of two p-toluidino groups attached to a dihydroterephthalate core, with diethyl ester functionalities
Vorbereitungsmethoden
The synthesis of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves several key steps:
Condensation Reaction: The process begins with the condensation of diethyl succinate with aniline or other aromatic amines in the presence of an alkaline catalyst. This reaction forms diethyl succinyl succinate.
Aromatic Amine Addition: The diethyl succinyl succinate is then reacted with p-toluidine in the presence of an excess of the amine and a catalytic amount of a salt of the amine soluble in the reaction mixture.
Neutralization and Purification: The reaction mixture is neutralized, and the excess amine is removed.
Analyse Chemischer Reaktionen
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of quinacridones, which are used as pigments.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific applications in biology and medicine are still under investigation.
Wirkmechanismus
The mechanism of action of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves its ability to undergo various chemical transformations. The aromatic amine groups can interact with electrophiles, while the ester functionalities can be hydrolyzed to form carboxylic acids. These reactions enable the compound to participate in a wide range of chemical processes, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate can be compared with other similar compounds, such as:
Diethyl 2,5-dianilino-3,6-dihydroterephthalate: This compound has aniline groups instead of p-toluidino groups, which may result in different reactivity and applications.
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate:
Eigenschaften
CAS-Nummer |
4898-57-1 |
|---|---|
Molekularformel |
C26H30N2O4 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
diethyl 2,5-bis(4-methylanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-5-31-25(29)21-15-24(28-20-13-9-18(4)10-14-20)22(26(30)32-6-2)16-23(21)27-19-11-7-17(3)8-12-19/h7-14,27-28H,5-6,15-16H2,1-4H3 |
InChI-Schlüssel |
JQVSBFSFDYFKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)C)C(=O)OCC)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




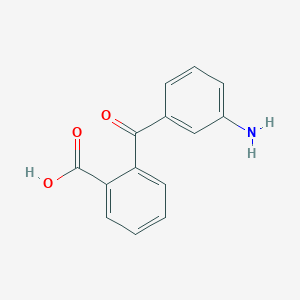
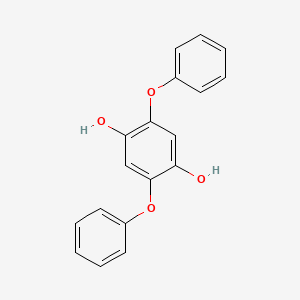
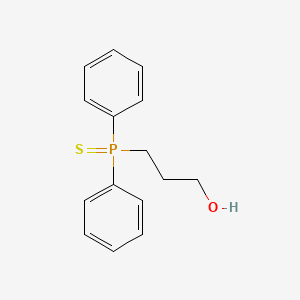

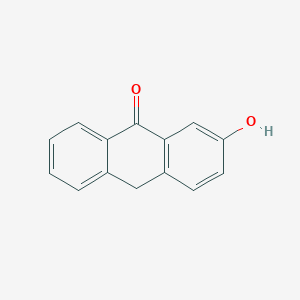
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
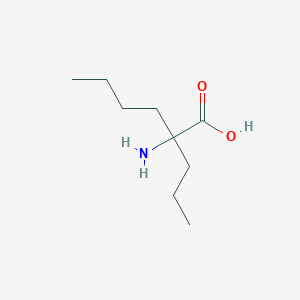
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
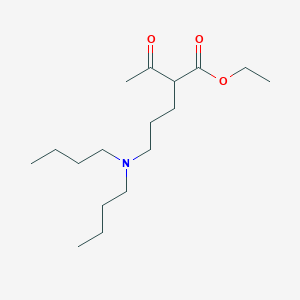
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
